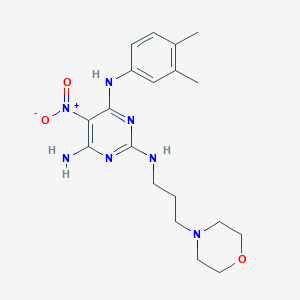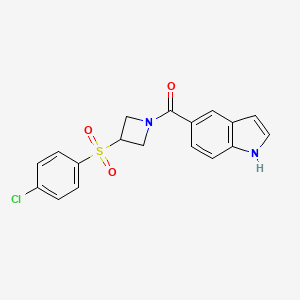![molecular formula C11H21NO2 B2882816 2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol CAS No. 1218146-67-8](/img/structure/B2882816.png)
2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol” is a chemical compound with a complex structure. It contains an oxolane (tetrahydrofuran) ring, which is a five-membered ring with four carbon atoms and one oxygen atom . The compound also contains a cyclohexanol group, which is a six-membered ring with one hydroxyl (-OH) group . The oxolane ring and the cyclohexanol group are connected by a methylene (-CH2-) group and an amino (-NH-) group .
Molecular Structure Analysis
The molecular structure of “this compound” is quite complex due to the presence of both an oxolane ring and a cyclohexanol group. The InChI code for this compound is 1S/C12H17NO2/c14-12-6-2-1-4-10 (12)8-13-9-11-5-3-7-15-11/h1-2,4,6,11,13-14H,3,5,7-9H2 , which provides a detailed description of its molecular structure .Applications De Recherche Scientifique
Novel Heterocyclic Derivatives Synthesis
Research into the chemical properties and reactions of compounds structurally related to 2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol has led to the development of novel heterocyclic derivatives. For example, the synthesis of dimedone-annelated unusual heterocycles through the aza-Claisen rearrangement showcases the potential for creating unique molecular structures with potential applications in pharmaceuticals and materials science (Majumdar & Samanta, 2001).
Metal-Free Photosensitized Oxyimination
The metal-free photosensitization protocol for the installation of both amine and alcohol functionalities into alkene feedstocks in a single step, as described by Patra et al. (2021), represents a significant advancement in synthetic chemistry. This method provides a straightforward approach to creating 1,2-aminoalcohols, a prevalent structural component in high-value organic molecules, highlighting the importance of innovative synthetic strategies in enhancing molecule construction efficiency (Patra, Das, Daniliuc, & Glorius, 2021).
Advanced Organic Synthesis Techniques
Investigations into the palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans and the oxidative cyclization–methoxycarbonylation of 4-yn-1-ols versus cycloisomerization–hydromethoxylation demonstrate the role of advanced catalytic systems in organic synthesis. These processes enable the efficient and selective formation of complex molecular architectures, underscoring the critical role of catalysis in modern synthetic chemistry (Gabriele, Salerno, D. Pascali, Costa, & Chiusoli, 2000).
Molecular Recognition Applications
The use of optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol as a chiral solvating agent for molecular recognition of enantiomers of acids illustrates the compound's utility in analytical chemistry. This application enables the discrimination of isomers through NMR or fluorescence spectroscopy, providing a practical tool for the quantitative determination of chiral compounds, which is essential in various fields, including pharmaceutical analysis and materials science (Khanvilkar & Bedekar, 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(oxolan-2-ylmethylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h9-13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXWVUBYXIPTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2CCCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2882734.png)
![2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2882735.png)
![2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2882737.png)


![2-(Benzylsulfonyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2882741.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2882742.png)
![3-(4-chlorobenzyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2882747.png)
![4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide](/img/structure/B2882749.png)
![N-[3-(1-Methyltriazol-4-yl)phenyl]prop-2-enamide](/img/structure/B2882751.png)
![4-(6-(3,5-Dimethyl-1H-pyrazol-1-YL)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-YL)phenyl methyl ether](/img/structure/B2882752.png)


![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2882756.png)
